1-Boc-2,6-dimethyl-4-Piperidinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2,6-dimethyl-4-Piperidinemethanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and two methyl groups attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-2,6-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate can be scaled up using continuous flow microreactor systems. This method allows for efficient and controlled synthesis of the compound, reducing the reaction time and improving the yield .
Chemical Reactions Analysis
Types of Reactions
1-Boc-2,6-dimethyl-4-Piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Boc-2,6-dimethyl-4-Piperidinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a similar structure but with a phenyl group instead of the dimethyl groups on the piperidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has an ethoxy group instead of the hydroxymethyl group.
Uniqueness
1-Boc-2,6-dimethyl-4-Piperidinemethanol is unique due to the presence of both the hydroxymethyl and dimethyl groups on the piperidine ring. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEYOBAWLIQOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.